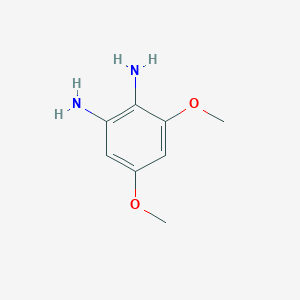

![molecular formula C17H15N3O2S B2464001 2-((2-(6-メチル-2H-ベンゾ[b][1,4]オキサジン-4(3H)-イル)-2-オキソエチル)チオ)ニコチノニトリル CAS No. 1421516-84-8](/img/structure/B2464001.png)

2-((2-(6-メチル-2H-ベンゾ[b][1,4]オキサジン-4(3H)-イル)-2-オキソエチル)チオ)ニコチノニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

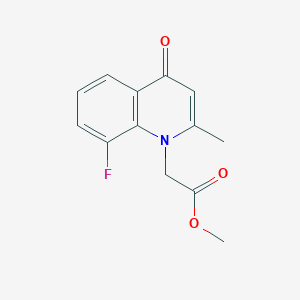

The compound “2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)nicotinonitrile” is a complex organic molecule. It contains a 2H-benzo[b][1,4]oxazin-4(3H)-yl moiety, which is a type of heterocyclic compound . This moiety has been found in various compounds with significant biological activities .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one . The structures of the synthesized compounds are confirmed by 1H NMR, 13C NMR, and mass spectra .Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by 1H NMR and 13C NMR . For example, the presence of signals in the 1H NMR spectrum at specific chemical shifts corresponds to the protons in the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the yield, color, and melting point of the compound can be determined . The 1H NMR and 13C NMR can provide information about the chemical environment of the protons and carbons in the molecule .科学的研究の応用

CDK9阻害

CDK9(サイクリン依存性キナーゼ9)は、細胞周期の調節と転写制御において重要な役割を果たします。 研究者は、6-ブロモ-2-メチル-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オンをCDK9の選択的阻害剤として特定しました 。CDK9に対するその阻害活性は、CDK9阻害剤が細胞分裂と遺伝子発現を妨げることで腫瘍の増殖を抑制できるため、がん治療の潜在的な候補となります。

Ag触媒カスケード反応

研究者は、銀(Ag)触媒によって促進される、CO2ベースのカスケードプロセスで6-ブロモ-2-メチル-2H-ベンゾ[b][1,4]オキサジン-3(4H)-オンを用いています。 これらの反応は、創薬および材料科学において関連性のある官能化ベンゾキサジン-2-オン誘導体をもたらします 。この化合物のそのような反応における反応性は、その汎用性を強調しています。

ベンゾ[b][1,4]オキサゼピン誘導体の合成

この化合物は、置換ベンゾ[b][1,4]オキサゼピン誘導体を合成するための前駆体として役立ちます。 この合成プロトコルにより、潜在的な生物活性を有する構造的に多様な分子のシリーズにアクセスできます 。研究者は、医薬品化学や農薬など、さまざまな用途でこれらの誘導体を探索できます。

作用機序

Target of Action

The compound, also known as 2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile, primarily targets the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in cancer cell growth and survival .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/mTOR pathway . This inhibition leads to a decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc, which are key proteins in this pathway .

Biochemical Pathways

The affected pathway is the PI3K/Akt/mTOR signaling pathway . The inhibition of this pathway leads to downstream effects such as decreased cell growth and survival, primarily in cancer cells .

Pharmacokinetics

The compound has been identified as a selective CDK9 inhibitor with short pharmacokinetic properties suitable for intravenous administration . .

Result of Action

The molecular and cellular effects of the compound’s action include a rapid dose-dependent decrease in cellular p-Ser2-RNAPII, Mcl-1, and c-Myc . This leads to apoptosis in certain cell lines, such as the MV4-11 cell line .

Safety and Hazards

将来の方向性

The future directions in the research of similar compounds involve the synthesis of novel structures for effective treatment of cancer . The search for new lead compounds of simple structure, exhibiting optimal in vivo antitumor potency and new mechanisms of action, is one of the most intensely pursued goals of modern medicinal chemistry .

特性

IUPAC Name |

2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-4-5-15-14(9-12)20(7-8-22-15)16(21)11-23-17-13(10-18)3-2-6-19-17/h2-6,9H,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIQPUJOHGCKLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

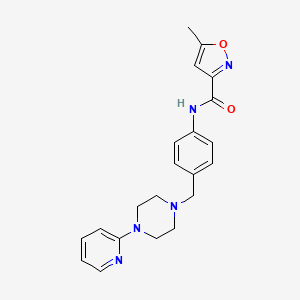

![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)

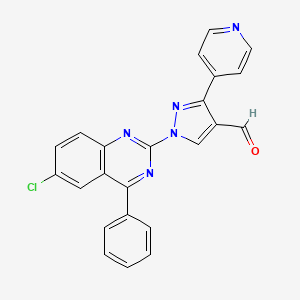

![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)

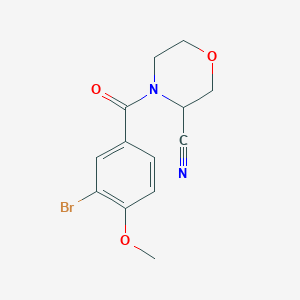

![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)

![4-chloro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzene-1-sulfonamide](/img/structure/B2463926.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2463928.png)

![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2463932.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)

![1-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-phenoxyethan-1-one](/img/structure/B2463935.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2463939.png)